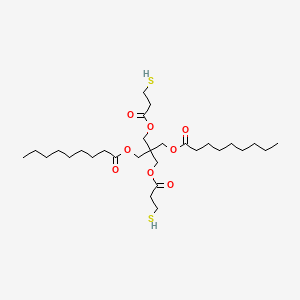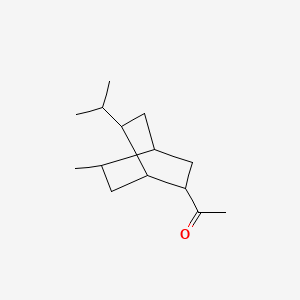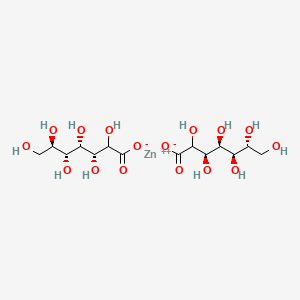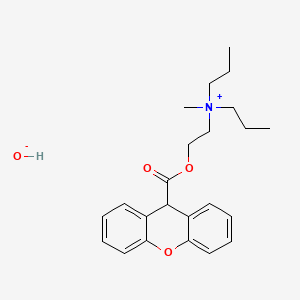
Methyldipropyl(2-((9H-xanthen-9-ylcarbonyl)oxy)ethyl)ammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 209-309-7, also known as Trimesic acid, is a chemical compound with the molecular formula C9H6O6. It is a tricarboxylic acid derived from benzene, characterized by three carboxyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Trimesic acid can be synthesized through the oxidation of mesitylene (1,3,5-trimethylbenzene). The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under controlled conditions. The reaction proceeds as follows:
- Mesitylene is dissolved in a suitable solvent, such as acetic acid.
- The oxidizing agent is gradually added to the solution while maintaining a specific temperature range (usually between 50-70°C).
- The reaction mixture is stirred for several hours until the oxidation is complete.
- The resulting product is then purified through recrystallization to obtain pure Trimesic acid.
Industrial Production Methods
In industrial settings, Trimesic acid is produced on a larger scale using similar oxidation processes. the reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
Trimesic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carbon dioxide and water.
Reduction: Reduction of Trimesic acid can yield corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acetic anhydride (for anhydride formation).
Major Products Formed
Esters: Formed through esterification with alcohols.
Amides: Formed through amidation with amines.
Anhydrides: Formed through reaction with acetic anhydride.
科学的研究の応用
Trimesic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, resins, and plasticizers.
作用機序
The mechanism of action of Trimesic acid involves its ability to form stable complexes with metal ions. The carboxyl groups can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) with unique structural and functional properties. These MOFs can be used for gas storage, catalysis, and separation processes.
類似化合物との比較
Similar Compounds
Terephthalic acid: Another benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 4 positions.
Isophthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 3 positions.
Phthalic acid: A benzene-derived dicarboxylic acid with carboxyl groups at the 1 and 2 positions.
Uniqueness of Trimesic Acid
Trimesic acid is unique due to its tricarboxylic structure, which allows for the formation of more complex and stable metal-organic frameworks compared to dicarboxylic acids. This property makes it particularly valuable in the synthesis of advanced materials for various industrial and scientific applications.
特性
CAS番号 |
568-84-3 |
|---|---|
分子式 |
C23H31NO4 |
分子量 |
385.5 g/mol |
IUPAC名 |
methyl-dipropyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;hydroxide |
InChI |
InChI=1S/C23H30NO3.H2O/c1-4-14-24(3,15-5-2)16-17-26-23(25)22-18-10-6-8-12-20(18)27-21-13-9-7-11-19(21)22;/h6-13,22H,4-5,14-17H2,1-3H3;1H2/q+1;/p-1 |
InChIキー |
OQBAQVHOUQXAEP-UHFFFAOYSA-M |
正規SMILES |
CCC[N+](C)(CCC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


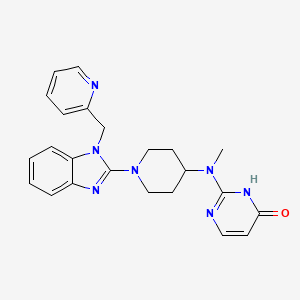
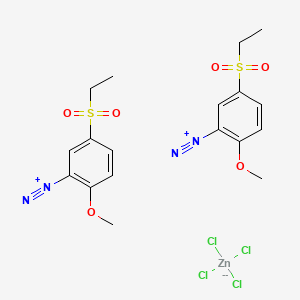
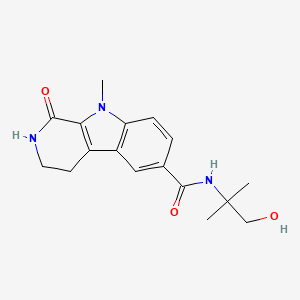
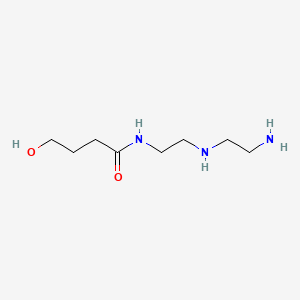

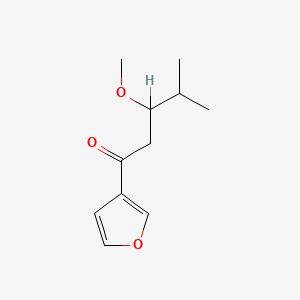

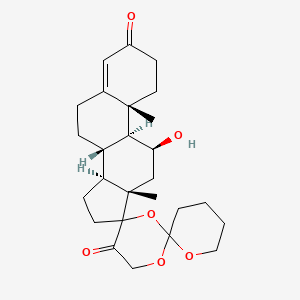
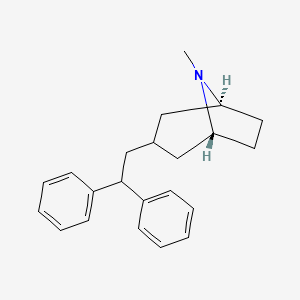
![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)
